molecular formula C10H15ClO4S B12565565 Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1) CAS No. 165803-59-8

Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1)

Cat. No.: B12565565
CAS No.: 165803-59-8
M. Wt: 266.74 g/mol
InChI Key: HSDURLZASSGDEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acid catalyst, facilitating various chemical reactions by donating protons. The 3-(2-chlorophenyl)propan-1-ol moiety can interact with biological targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of 3-(2-chlorophenyl)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

CAS No.

165803-59-8

Molecular Formula

C10H15ClO4S

Molecular Weight

266.74 g/mol

IUPAC Name

3-(2-chlorophenyl)propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C9H11ClO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4)

InChI Key

HSDURLZASSGDEL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)Cl

Origin of Product

United States

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